Methiozolin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

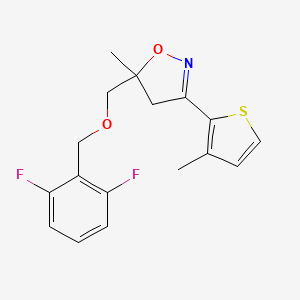

5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJGICLTMWFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895800 | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403640-27-7 | |

| Record name | Methiozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403640-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiozolin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403640277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK1KZ980DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Herbicidal Action of Methiozolin

Elucidation of Primary Molecular Targets and Biochemical Pathways

The journey to identify methiozolin's primary target involved the investigation of several potential biochemical pathways, including cell wall synthesis, pigment production, and fatty acid synthesis.

The definitive mode of action for this compound is the inhibition of fatty acid thioesterases (FATs), a crucial enzyme in fatty acid synthesis. researchgate.net This places this compound in the Herbicide Resistance Action Committee (HRAC) Group 30. moa-technology.com Research has demonstrated that this compound produces a physiological profile in plants that is very similar to cinmethylin (B129038), a known FAT inhibitor. researchgate.netcambridge.org

Experiments using Lemna (duckweed) showed that this compound reduced the plant's fatty acid content. researchgate.netcambridge.org Furthermore, in vitro studies confirmed that this compound can bind to fatty acid thioesterases from both Arabidopsis thaliana and Lemna. researchgate.netcambridge.org Modeling has suggested that this compound and the related herbicide cinmethylin have comparable and overlapping binding sites on the FAT enzyme. cambridge.org This inhibition disrupts the production and maintenance of plant cell membranes, ultimately leading to growth arrest. moa-technology.com The novel mode of action is via inhibition of fatty acid thioesterase (FAT). researchgate.net

| Herbicide Classification | Not Applicable | Classified as a Group 30 herbicide, targeting FAT inhibition. | campbellchemicals.com.aumoa-technology.com |

An earlier hypothesis proposed that this compound acted as a pigment inhibitor by targeting tyrosine aminotransferase (TAT), an enzyme involved in the biosynthesis of plastoquinone (B1678516) and tocopherols. bioone.orggcsanc.comnih.gov This theory was based on observations that treated Lemna exhibited symptoms of photobleaching and growth inhibition, which could be partially reversed by the application of 4-hydroxyphenylpyruvate (4-HPP), the downstream product of the TAT enzyme. nih.govwcta-online.com This suggested a blockage in the conversion of tyrosine to 4-HPP. nih.gov Inhibition of TAT was thought to disrupt the synthesis of plastoquinone, which is a necessary cofactor for phytoene (B131915) desaturase in the carotenoid synthesis pathway and also functions as an electron carrier in photosystem II. bioone.org

However, subsequent and more detailed research has largely refuted this hypothesis. researchgate.netcambridge.org Studies on Arabidopsis found that this compound had only a minor effect on chlorophyll (B73375) and alpha-tocopherol (B171835) content at herbicidally effective concentrations. cambridge.org Crucially, attempts to rescue treated seedlings by providing supplements for the proposed TAT pathway did not alleviate the phytotoxic effects of this compound. researchgate.netcambridge.org This evidence indicates that TAT inhibition is not the primary mechanism of action. researchgate.net

One of the first proposed mechanisms for this compound was the inhibition of cell wall biosynthesis. gcsanc.com This hypothesis stemmed from early research which observed that this compound treatment reduced the incorporation of ¹⁴C-glucose into the cellulose (B213188) and hemicellulose fractions of corn root cell walls. cambridge.org These studies also noted that this compound was a potent inhibitor of root growth in susceptible grasses like corn. researchgate.netwcta-online.com

Despite these initial findings, this theory has been contradicted by more recent research. researchgate.netcambridge.org A key symptom of known cellulose biosynthesis inhibitors (CBIs) is radial swelling and loss of anisotropic growth in root cells, which this compound does not cause. cambridge.org Microscopic examination of Arabidopsis roots revealed that this compound-treated seedlings had similar root cell lengths compared to untreated seedlings. cambridge.org This suggests that this compound inhibits cell proliferation in the meristem rather than cell elongation, which is the primary target of CBIs. cambridge.org These results strongly indicate that this compound is not a direct inhibitor of cellulose or hemicellulose biosynthesis. cambridge.org

During the investigation into this compound's mode of action, researchers explored the possibility of its involvement with the mevalonic acid (MVA) pathway. researchgate.netcambridge.org The MVA pathway is a critical biosynthetic route that produces precursors for a wide range of essential plant compounds, including terpenes and steroids. wikipedia.org This line of inquiry was pursued because the herbicidal symptoms caused by this compound were observed to be nearly indistinguishable from those caused by lovastatin, a known inhibitor of the MVA pathway. researchgate.netcambridge.orgresearchgate.net

A critical step in identifying this compound's mechanism of action was comparing its effects to those of herbicides with known targets, particularly cinmethylin. researchgate.netcambridge.org Like this compound, the precise mode of action for cinmethylin was not fully understood for some time after its discovery. nih.gov

Research revealed that this compound and cinmethylin produce remarkably similar physiological profiles in treated plants. researchgate.netcambridge.org This similarity prompted the hypothesis that they share a common molecular target. nih.gov Subsequent biochemical experiments confirmed that both herbicides inhibit fatty acid synthesis by targeting fatty acid thioesterases (FATs). researchgate.netnih.gov Modeling studies have further suggested that their binding sites on the FAT enzyme are comparable and overlapping. cambridge.org This shared mechanism has led to both cinmethylin and this compound being classified together in the HRAC Group 30 of herbicides. moa-technology.comnih.gov

Exploration of Mevalonic Acid (MVA) Pathway Involvement

Cellular and Physiological Responses in Susceptible Plant Species

The application of this compound to susceptible plant species, such as annual bluegrass (Poa annua), elicits distinct cellular and physiological responses. The most characteristic symptom is the arrest of meristematic growth. researchgate.netcambridge.org This is a result of the inhibition of cell proliferation, rather than an effect on cell elongation. cambridge.org

This compound is described as a slow-acting herbicide. campbellchemicals.com.auherts.ac.uk Visible symptoms, such as growth inhibition and photobleaching of new leaves, may develop over an extended period. nih.gov The herbicide is readily absorbed by both roots and foliage, but translocation within the plant is primarily acropetal (upward in the xylem). researchgate.netgcsanc.com Research has shown that root absorption is essential for its post-emergence herbicidal activity; applications made only to the soil surface can be as effective as those applied to both soil and foliage, while foliar-only applications show no herbicidal effect. bioone.orgresearchgate.net This indicates that the primary site of uptake for effective control is through the roots. bioone.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Type |

|---|---|

| This compound | Herbicide |

| Cinmethylin | Herbicide |

| Dichlobenil | Herbicide |

| Indaziflam | Herbicide |

| Lovastatin | MVA Pathway Inhibitor |

| 4-hydroxyphenylpyruvate (4-HPP) | Biochemical Intermediate |

| Tyrosine | Amino Acid |

| alpha-tocopherol | Vitamin (Form of Vitamin E) |

| Plastoquinone | Molecule in Photosynthesis |

| Cellulose | Polysaccharide |

| Hemicellulose | Polysaccharide |

| Phytosterol | Steroid Alcohol |

| Mevalonic Acid (MVA) | Biochemical Precursor |

Meristematic Growth Arrest and Inhibition of Cell Proliferation

The most characteristic symptom of this compound action is the arrest of meristematic growth. cambridge.orgresearchgate.netresearchgate.net This has been observed in susceptible species such as Arabidopsis thaliana and annual bluegrass (Poa annua). cambridge.orgresearchgate.net The herbicide targets the cell division process, specifically inhibiting the synthesis of very-long-chain fatty acids, which disrupts the normal development of susceptible weeds. biosynth.com

Research has demonstrated that this compound's primary effect is the inhibition of cell proliferation rather than cell elongation. cambridge.orgresearchgate.net Microscopic examination of root images from Arabidopsis seedlings treated with this compound showed that the root cell lengths were similar to those of untreated seedlings. cambridge.orgresearchgate.net This finding indicates that the herbicide stops the creation of new cells in the meristematic tissue, which is the plant's growth center. cambridge.orgevitachem.com In contrast, herbicides that inhibit cellulose biosynthesis typically cause swelling and a loss of anisotropic growth in root cells, symptoms not observed with this compound treatment. cambridge.org

The inhibitory effect on meristematic growth is potent, with studies on Arabidopsis thaliana showing complete arrest of apical meristem growth at concentrations greater than 500 nM. cambridge.orgresearchgate.netsmolecule.com This targeted action on cell division ultimately leads to the cessation of plant growth. biosynth.comevitachem.com

Effects on Root and Shoot Elongation and Development

A direct consequence of this compound's impact on meristematic tissues is the significant inhibition of root and shoot development. wcta-online.com In laboratory studies, treated seedlings of susceptible species exhibit a marked shortening of the primary root. cambridge.orgresearchgate.net For example, injury symptomology in A. thaliana seedlings primarily involved a reduction in primary root length without the apparent swelling typical of other herbicide classes. cambridge.org

The development of lateral roots is also severely affected. cambridge.org In A. thaliana seedlings treated with 5 nM of this compound, lateral roots were partially stunted. cambridge.org At concentrations of 50 nM and above, lateral roots were either absent or, if present, failed to elongate, resulting in a "knotty root" phenotype. cambridge.org

This compound's inhibitory effects are quantified using the Growth Reduction 50 (GR50) value, which is the concentration required to inhibit growth by 50%. Research has established GR50 values for different plant species and tissues, highlighting the sensitivity of meristematic regions. wcta-online.comcambridge.org

Table 1: this compound GR50 Values for Root and Shoot Growth

| Species | Tissue | GR50 Value |

|---|---|---|

| Arabidopsis thaliana | Root | 8 nM cambridge.orgsmolecule.com |

| Poa annua (Annual Bluegrass) | Root | 12 nM cambridge.org |

| Poa annua (Annual Bluegrass) | Shoot | 26 nM cambridge.org |

Notably, meristematic growth in light-grown plants is more sensitive to this compound than the elongation of tissues like the hypocotyl in dark-grown plants. cambridge.org Studies showed that a nearly 1,000-fold increase in this compound concentration was required to inhibit the hypocotyl elongation of dark-grown A. thaliana compared to the root growth of light-grown plants. cambridge.org

Impact on Chlorophyll and Alpha-Tocopherol Content

One of the early hypotheses for this compound's mechanism of action was the inhibition of pigment synthesis through the disruption of the plastoquinone and tocopherol synthesis pathway. gcsanc.comwcta-online.com This was thought to occur via the inhibition of the enzyme tyrosine aminotransferase (TAT). gcsanc.combioone.org Such inhibition would lead to photo-oxidation and the degradation of chlorophyll in growing tissues. gcsanc.com

However, detailed experimental studies have largely refuted this hypothesis. cambridge.orgresearchgate.net Research on Arabidopsis thaliana seedlings demonstrated that this compound has only a minor effect on chlorophyll content at concentrations below 500 nM. cambridge.orgresearchgate.net While some reduction in chlorophyll was noted at higher concentrations (greater than 5 nM) after 14 days of treatment, the effect was not consistent with a primary mode of action based on pigment inhibition. researchgate.net

Similarly, this compound does not appear to directly inhibit the synthesis of alpha-tocopherol (α-tocopherol), a form of Vitamin E. cambridge.org In one study, the α-tocopherol content in shoots of untreated A. thaliana plants averaged 3 to 4 μg g⁻¹. cambridge.org When treated with this compound, there was no inhibitory effect observed. cambridge.org

Table 2: Effect of this compound on α-Tocopherol Content in Arabidopsis thaliana Seedlings

| Treatment Concentration | α-Tocopherol Content at 7 Days After Treatment (µg g⁻¹) | α-Tocopherol Content at 14 Days After Treatment (µg g⁻¹) | Fold Change at 14 DAT (vs. Untreated) |

|---|---|---|---|

| Untreated Control | ~3-4 | ~3-4 | N/A |

| 50 nM this compound | No significant effect | Increased 2.6-fold | 2.6x |

| 500 nM this compound | No significant effect | Increased 2.6-fold | 2.6x |

Data sourced from research on A. thaliana seedlings. cambridge.org

Interestingly, the research revealed that at 14 days after treatment, this compound actually caused a 2.6-fold increase in α-tocopherol levels at both 50 nM and 500 nM concentrations. cambridge.org This increase is suggested to be a secondary stress response by the plant to the injury caused by the herbicide, rather than a direct effect on the synthesis pathway. cambridge.org This evidence strongly indicates that this compound is not a direct inhibitor of the TAT enzyme responsible for α-tocopherol synthesis. cambridge.org

Efficacy and Selectivity of Methiozolin in Diverse Plant Systems

Efficacy Against Target Weed Species in Controlled and Field Environments

Annual Bluegrass (Poa annua L.) Control Efficacy

Methiozolin has demonstrated significant efficacy in controlling annual bluegrass (Poa annua), a pervasive weed in turfgrass environments. researchgate.netresistpoa.orgnih.gov It is effective for both pre-emergence and post-emergence applications. mda.state.mn.usresearchgate.net Research indicates that pre-emergence applications can achieve over 99% control of annual bluegrass. researchgate.net For post-emergence control, sequential and timely applications are often necessary for complete eradication. researchgate.netnih.gov The herbicide is absorbed by both the leaves and roots, with translocation occurring primarily upward toward the leaf tips. researchgate.netnih.gov Studies have shown that applications directed at the soil or both foliage and soil are more effective than foliar-only applications. researchgate.netnih.govcambridge.org

The timing of application also plays a crucial role in the efficacy of this compound. Fall applications have been reported to be more effective than spring applications for post-emergence control. resistpoa.orgnih.gov In field trials, fall-applied this compound provided 80% to 100% control of annual bluegrass, while spring applications resulted in about 60% control. nih.gov The effectiveness of post-emergence applications is also influenced by the growth stage of the weed, with better control observed at earlier growth stages. researchgate.net Furthermore, research has shown that sequential applications of this compound can lead to excellent control (≥ 90%) of annual bluegrass. cambridge.org

The soil environment can also impact the effectiveness of this compound. In one study, sequential application programs on soil-based greens resulted in 85% to 92% control of annual bluegrass, compared to 70% to 79% on sand-based greens, suggesting that this compound may be more mobile in coarse-textured soils. cambridge.orgbioone.org

Table 1: Efficacy of this compound on Annual Bluegrass (Poa annua) in Different Conditions

| Application Type | Control Level | Key Findings | Citations |

|---|---|---|---|

| Pre-emergence | >99% | Highly effective in preventing emergence. | researchgate.net |

| Post-emergence | <80% (single application) | Multiple applications are needed for eradication. More effective at earlier growth stages. | researchgate.net |

| Fall Application | 80-100% | More effective than spring applications for post-emergence control. | nih.gov |

| Spring Application | ~60% | Less effective than fall applications. | nih.gov |

| Soil-Based Greens | 85-92% | Higher efficacy compared to sand-based greens. | cambridge.org |

| Sand-Based Greens | 70-79% | Lower efficacy, possibly due to higher mobility in coarse soils. | cambridge.org |

Smooth Crabgrass (Digitaria sanguinalis) and Goosegrass (Eleusine indica) Control Efficacy

This compound has shown efficacy against other annual grasses, including smooth crabgrass and goosegrass, though with some variability. wcta-online.comcambridge.org Greenhouse studies have indicated that goosegrass is more sensitive to pre-emergence applications of this compound than smooth crabgrass. cambridge.orgresearchgate.net Conversely, smooth crabgrass was generally more sensitive to post-emergence applications. cambridge.orgresearchgate.net

Field studies have demonstrated that frequent, biweekly applications of this compound can effectively control smooth crabgrass throughout the growing season in various locations. cambridge.orgcolab.ws However, providing season-long control of both goosegrass and smooth crabgrass with single or sequential applications at standard pre-emergence timings has been challenging, as the herbicide may not be persistent enough. cambridge.orgresearchgate.net In some regions, acceptable goosegrass control was only achieved with application rates and frequencies that exceeded the labeled maximum yearly use. cambridge.orgcolab.ws These findings suggest that while this compound has the potential to control smooth crabgrass, particularly with frequent applications, its effectiveness on goosegrass at labeled rates may be limited. cambridge.orgresearchgate.net

Control of Other Annual Grass and Broadleaf Weed Species

In addition to annual bluegrass, smooth crabgrass, and goosegrass, this compound has demonstrated control over other weed species. It is registered for the control of roughstalk bluegrass (Poa trivialis). regulations.gov Research has also indicated its effectiveness against barnyardgrass (Echinochloa spp.) and several other annual broadleaf and sedge weeds in rice paddies. wcta-online.com In turfgrass settings, studies have shown that this compound can reduce the cover of common chickweed, corn speedwell, hairy bittercress, mouseear chickweed, and Persian speedwell. usda.gov

Differential Selectivity in Desirable Turfgrass Species

Creeping Bentgrass (Agrostis stolonifera L.) Tolerance and Injury Responses

This compound generally exhibits good selectivity in creeping bentgrass, allowing for the control of Poa annua with minimal damage to the desirable turf. resistpoa.orgnih.govwcta-online.com However, some level of injury can occur, particularly under certain conditions. cambridge.orgwcta-online.com

Studies have reported that creeping bentgrass injury from this compound is typically minimal and temporary. nih.govcambridge.org For instance, fall applications that provided high levels of annual bluegrass control resulted in acceptable and temporary injury to creeping bentgrass. nih.gov Research has also shown that even at rates that effectively control annual bluegrass, creeping bentgrass injury was often below acceptable thresholds. resistpoa.org

Temperature appears to be a significant factor influencing creeping bentgrass tolerance. In growth chamber experiments, injury from this compound at 10°C was significantly greater than at 20°C and 30°C. cambridge.org This suggests a higher potential for injury during cooler periods. Field experiments have also noted that creeping bentgrass was only injured from applications made in the cooler months of February and March. cambridge.org

Table 2: Creeping Bentgrass Injury in Response to this compound

| Condition | Injury Level | Key Findings | Citations |

|---|---|---|---|

| Fall Application | Acceptable and temporary | Allows for effective Poa annua control with manageable turf injury. | nih.gov |

| Spring Application | Minimal (<8%) | Generally safe, but injury can occur, especially with early spring applications. | cambridge.org |

| Low Temperature (10°C) | 2 to 4 times greater than at warmer temperatures | Increased risk of injury in cooler weather. | cambridge.org |

| High Temperature (20°C & 30°C) | Lower injury | Safer for the turf at warmer temperatures. | cambridge.org |

| Multiple Cultivars | Tolerated recommended rates | Some variability in tolerance at higher rates among cultivars. | gcsanc.comcambridge.org |

Hybrid Bermudagrass (Cynodon dactylon × C. transvaalensis) Tolerance

This compound has been found to be safe for use on hybrid bermudagrass putting greens. cambridge.org Research indicates that it can be applied to actively growing hybrid bermudagrass without causing significant phytotoxicity. cambridge.orgcambridge.org

Field studies have evaluated frequent application programs and found that this compound can be safely applied to hybrid bermudagrass, even with some treatments exceeding the yearly maximum use rate for putting greens. cambridge.orgresearchgate.net One study noted that hybrid bermudagrass tolerated this compound when applied during mid-transition. vt.edu

The dissipation of this compound in hybrid bermudagrass systems has also been investigated. The time required for 50% dissipation of this compound on hybrid bermudagrass putting greens was found to be approximately 14 days. researchgate.net This relatively rapid dissipation suggests that the risk of long-term accumulation and subsequent injury to hybrid bermudagrass is low.

Tolerance in Kentucky Bluegrass (Poa pratensis L.), Perennial Ryegrass (Lolium perenne L.), and Fescues (Festuca spp.)

This compound has demonstrated a high degree of selectivity in various established cool-season turfgrasses, allowing for the control of weedy grasses like Poa annua with minimal damage to the desired turf. wcta-online.comregulations.gov Research indicates that Kentucky bluegrass and perennial ryegrass exhibit good tolerance to this compound applications. wcta-online.comresearchgate.net Studies have shown that this compound can be safely applied to established Kentucky bluegrass and perennial ryegrass at rates effective for Poa annua control, without causing significant injury. wcta-online.comregulations.gov Specifically, applications on garden-height perennial ryegrass and Kentucky bluegrass showed no injury. wcta-online.com

However, the tolerance of fescues (Festuca spp.) to this compound appears to be more variable and species-dependent. ashs.orgsemanticscholar.org Research on fine fescues, including chewings fescue (Festuca rubra ssp. fallax), strong creeping red fescue (Festuca rubra ssp. rubra), and hard fescue (Festuca brevipila), has revealed varying levels of sensitivity. ashs.orgrutgers.edu Generally, fine fescues are more susceptible to this compound injury compared to perennial ryegrass and tall fescue. ashs.orgsemanticscholar.org

Among the fine fescues, a hierarchical ranking of injury from highest to lowest has been observed as: hard fescue, chewings fescue, and strong creeping red fescue. ashs.orgsemanticscholar.org This suggests that turf managers should exercise caution and potentially adjust application rates when treating areas with a significant population of hard fescue. ashs.org One study determined that the rate of this compound required to cause 50% injury (I50) was greater than 6.72 kg ha-1 for red fescue, indicating a relatively high tolerance at typical use rates. researchgate.net In contrast, another study suggested that preemergence applications could lead to a significant reduction in green cover for fine fescues. ashs.org For postemergence applications, hard fescue was the most susceptible, followed by chewings fescue and then strong creeping red fescue, which showed the least injury. semanticscholar.org

Table 1: Relative Tolerance of Different Turfgrass Species to this compound

| Turfgrass Species | General Tolerance | Key Findings | Citations |

|---|---|---|---|

| Kentucky Bluegrass (Poa pratensis) | Good | Established turf is tolerant to effective rates for Poa annua control. | wcta-online.comresearchgate.net |

| Perennial Ryegrass (Lolium perenne) | Good | No significant injury observed on established, garden-height turf. | wcta-online.comresearchgate.net |

| Tall Fescue (Schedonorus arundinaceus) | Moderate | Less sensitive than fine fescues, but more sensitive than Kentucky bluegrass or perennial ryegrass. An I50 value of 5.11 kg ha-1 has been reported. | researchgate.netsemanticscholar.org |

| Fine Fescues (Festuca spp.) | Variable to Poor | Generally more sensitive than other cool-season turfgrasses. Injury varies by species. | ashs.orgsemanticscholar.org |

| - Strong Creeping Red Fescue | Fair | Shows the least injury among the fine fescues tested. | ashs.orgsemanticscholar.org |

| - Chewings Fescue | Poor to Fair | Shows intermediate injury among the fine fescues. | ashs.orgsemanticscholar.org |

| - Hard Fescue | Poor | The most sensitive of the fine fescues to this compound injury. | ashs.orgsemanticscholar.org |

Factors Influencing Turfgrass Injury (e.g., Temperature, Cultivar Variability)

Several factors can influence the potential for turfgrass injury from this compound applications. Temperature is a significant environmental factor affecting herbicidal activity and turfgrass tolerance. regulations.govcambridge.org Research has indicated that hot and dry weather can increase the risk of injury to some turfgrass species. wcta-online.com For instance, injury to L-93 creeping bentgrass was observed in hot and dry conditions, while no injury was seen in other trials under more moderate temperatures. wcta-online.com The absorption of this compound is also influenced by temperature, with greater absorption occurring at higher temperatures.

Cultivar variability within a turfgrass species can also play a role in the level of tolerance to this compound. ashs.org Studies on bentgrass have shown that different cultivars can exhibit varying degrees of sensitivity. For example, among creeping bentgrass cultivars, 'Penn A-4' showed high tolerance after an initial application, but this tolerance decreased with a second application. gcsanc.com This highlights that even within a generally tolerant species, specific cultivars may have different responses.

The timing of application in relation to turfgrass establishment is another critical factor. Applying this compound before the emergence of fine fescues can cause a significant reduction in germination. rutgers.edu Applications made at the time of seeding have been shown to completely inhibit the germination of all three tested fine fescue species at higher rates. ashs.orgrutgers.edu However, postemergence applications are generally less injurious. ashs.org

Influence of Application Strategies and Environmental Factors on Efficacy

Comparative Efficacy of Preemergence (PRE) versus Postemergence (POST) Applications

This compound is effective as both a preemergence (PRE) and postemergence (POST) herbicide for controlling annual bluegrass and other grassy weeds. regulations.govmda.state.mn.us However, its efficacy can vary depending on the application strategy.

Preemergence Efficacy: PRE applications of this compound have demonstrated excellent control of annual bluegrass, with some studies showing over 99% control. researchgate.net The herbicide's effectiveness is rooted in its soil activity, as it is primarily absorbed through the roots of the target weed. wcta-online.comcambridge.org For PRE control, irrigation or rainfall after application is crucial to move the herbicide into the soil where it can be taken up by germinating weed seeds. regulations.govmda.state.mn.us Research has shown that goosegrass is more sensitive to PRE-applied this compound than smooth crabgrass. cambridge.org However, the persistence of PRE control can be affected by environmental factors, with increased temperatures potentially accelerating degradation and reducing efficacy. cambridge.org

Postemergence Efficacy: POST applications of this compound are also effective, particularly when applied to young, actively growing weeds. wcta-online.comcambridge.org The efficacy of POST applications increases as the weed growth stage decreases. cambridge.org Similar to PRE applications, root uptake is critical for POST control. cambridge.org Studies have shown that applications made to the soil surface only can be as effective as broadcast applications to both the foliage and soil, while applications to the leaf only resulted in no herbicidal activity. wcta-online.comresearchgate.net This underscores the importance of getting the herbicide to the soil for root absorption, even in POST scenarios. cambridge.org Smooth crabgrass has been found to be more sensitive to POST-applied this compound than goosegrass. cambridge.org

In general, a single POST application may provide less than 80% control, suggesting that multiple applications are necessary for successful field control. researchgate.net Combining both PRE and POST activity through sequential applications is often the most effective strategy.

Impact of Sequential Application Programs and Timing on Control Persistence

Sequential application programs are a key strategy for maximizing the efficacy and persistence of this compound. cambridge.orgresistpoa.org Multiple applications at specified intervals can provide season-long control of target weeds. cambridge.org Research has consistently shown that sequential applications provide better control of annual bluegrass than single applications. cambridge.orgresistpoa.orgbioone.org

The timing of these sequential applications is critical. Fall applications have often been found to be more effective for annual bluegrass control than spring applications. wcta-online.comresistpoa.org For example, this compound applied in the fall provided 80 to 100% control of annual bluegrass, whereas spring applications resulted in about 60% control. wcta-online.comresearchgate.net Similarly, studies on creeping bentgrass putting greens found that fall applications were more effective at reducing annual bluegrass populations than spring or summer applications. resistpoa.org

For controlling weeds like goosegrass and smooth crabgrass, frequent applications may be necessary. One study evaluated biweekly applications and found that this frequency could control smooth crabgrass when initiated at a PRE timing. cambridge.org The persistence of control is directly linked to the concentration of this compound in the soil, which dissipates over time. cambridge.org Therefore, sequential applications help to maintain an effective concentration of the herbicide in the soil throughout the weed germination and growth period. cambridge.org

Table 2: Efficacy of Different this compound Application Timings on Annual Bluegrass

| Application Timing | General Efficacy | Key Findings | Citations |

|---|---|---|---|

| Fall Sequential | High | Provided 80-100% control of annual bluegrass. Generally more effective than spring applications. | wcta-online.comresearchgate.netresistpoa.org |

| Spring Sequential | Moderate to High | Can be effective, especially with early and multiple applications. Control can reach over 90% but is sometimes lower than fall programs. | resistpoa.orgresearchgate.net |

| Single Application (Fall) | Moderate | Less effective than sequential programs but can still provide significant control. | cambridge.orgbioone.org |

| Single Application (Spring) | Low to Moderate | Generally the least effective timing, with one study reporting around 60% control. | wcta-online.comresearchgate.net |

Role of Temperature and Soil Moisture in Herbicidal Activity

Temperature and soil moisture are critical environmental factors that significantly influence the herbicidal activity of this compound. cambridge.org

Temperature: Higher temperatures can accelerate the degradation of this compound in the soil, which may lead to reduced preemergence efficacy. cambridge.orgcambridge.org This was observed in trials where higher average temperatures likely contributed to faster herbicide dissipation. cambridge.org Conversely, temperature also affects the absorption of this compound by the plant. One study noted that absorption increased from 15% at 10-15°C to 35% at 25-30°C. This suggests a complex relationship where moderate warmth may enhance uptake and activity, but excessive heat can speed up degradation, reducing the window of control. The optimal temperature range for application is generally when the average daily temperature is between 50 to 80°F, and both the target weeds and desirable turf are actively growing. regulations.gov

Soil Moisture: Soil moisture is essential for the activation and uptake of this compound, as its herbicidal activity is primarily based on root absorption. regulations.govmda.state.mn.us Irrigation or rainfall (0.1 to 0.2 inches) following an application is recommended to move the herbicide into the root zone. regulations.gov Adequate soil moisture ensures that the herbicide is available in the soil solution for plant uptake. bioone.org In soils that retain moisture well, more herbicide is available for uptake. bioone.org Enhanced herbicide activity has been observed in field studies with greater precipitation, highlighting the importance of soil moisture for optimal performance.

Influence of Soil Type and Organic Matter Content on Efficacy

Soil type and organic matter content are key factors that determine the sorption, mobility, and ultimately the efficacy of this compound. nih.gov

Soil Type: Research has shown that this compound efficacy can differ between soil types, particularly between sand-based and soil-based putting greens. cambridge.orgbioone.org Generally, annual bluegrass control is greater on soil-based greens compared to sand-based greens. cambridge.orgbioone.org For instance, at the same application rate, control was significantly higher on soil-based greens (72-89%) than on sand-based greens (57-72%). cambridge.orgbioone.org This difference may be attributed to the shallower rooting of annual bluegrass in soil-based greens, making them more susceptible to a root-absorbed herbicide. bioone.org Additionally, the moisture retention properties of finer-textured soils may increase the availability of this compound for plant uptake compared to coarser, sand-based soils. bioone.org

Organic Matter Content: Organic matter content is the most significant factor influencing the sorption (binding) of this compound in the soil. nih.gov Higher organic matter content leads to greater sorption, which can reduce the amount of herbicide available for root uptake. cambridge.org Batch equilibrium experiments revealed that sorption coefficients (Kd values) were strongly correlated with organic matter content, while soil pH had a negligible effect. nih.gov Despite this binding, this compound's mobility in the soil is low, especially in media with organic matter content of 0.3% or higher, which limits its potential for leaching. nih.gov While sorption to organic matter reduces the immediately available fraction, it also contributes to the herbicide's persistence in the upper soil profile where many weeds germinate. cambridge.org

Uptake, Translocation, and Metabolic Fate of Methiozolin Within Plants

Absorption Pathways: Investigations into Foliar versus Root Uptake Dynamics

Methiozolin is absorbed by both the foliage and roots of plants. researchgate.netbioone.orgcambridge.orgconfex.com However, research indicates that root absorption is critical for its herbicidal effectiveness. bioone.orgcambridge.orgmda.state.mn.us Studies comparing different application methods on annual bluegrass (Poa annua) have consistently shown that treatments involving soil application, thereby facilitating root uptake, are more effective than foliar applications alone. bioone.orgwcta-online.com

In glasshouse experiments, soil-plus-foliar and soil-only applications of this compound resulted in significantly greater reduction of annual bluegrass biomass compared to treatments applied only to the foliage. bioone.orgcambridge.org For instance, a foliar-only application in a soil-based rootzone provided less than 8% control of annual bluegrass, whereas soil-plus-foliar and soil-only applications achieved 33% to 61% control. bioone.org Similarly, another study found that while ¹⁴C-methiozolin was readily absorbed by both leaves and roots, no herbicidal activity was observed from a leaf-only application; in contrast, application to the soil surface alone showed herbicidal activity equivalent to a broadcast application covering both leaf and soil. wcta-online.comnih.gov This highlights the importance of this compound reaching the soil to be absorbed by the roots for effective weed control. bioone.orgregulations.gov The herbicidal activity is reportedly enhanced by irrigation or rainfall following application, which helps move the compound into the root zone. mda.state.mn.usregulations.gov

While both uptake pathways are active, the reliance on root absorption for efficacy is a key characteristic of this compound's behavior in plants. researchgate.netbioone.org Combined foliar and root applications, or root applications alone, have demonstrated greater success in controlling annual bluegrass than purely foliar applications. researchgate.netgcsanc.com

Click on the headers to sort the data.

| Application Placement | Efficacy in Controlling Annual Bluegrass (Poa annua) | Source |

|---|---|---|

| Foliar-Only | Low efficacy; less than 80% control in POST applications and in some cases as low as ≤ 8%. researchgate.netbioone.orgbioone.org No herbicidal activity observed in one study. wcta-online.com | researchgate.net, wcta-online.com, bioone.org, bioone.org |

| Soil-Only (Root Uptake) | High efficacy; equivalent herbicidal activity to broadcast application. wcta-online.comnih.gov Reduced annual bluegrass biomass significantly more than foliar-only treatments. bioone.orgcambridge.org | wcta-online.com, nih.gov, bioone.org, cambridge.org |

| Foliar-plus-Soil | Tended to result in the best control compared to foliar-only and soil-only applications. researchgate.netbioone.orgcambridge.orgconfex.com | researchgate.net, bioone.org, cambridge.org, confex.com |

| Pre-emergence (PRE) | Very high efficacy; controlled annual bluegrass >99%. researchgate.netbioone.orgcambridge.org | researchgate.net, bioone.org, cambridge.org |

Intravascular Translocation Patterns: Acropetal and Basipetal Movement

Once absorbed, this compound exhibits a distinct pattern of movement within the plant. It is a systemic herbicide that primarily translocates acropetally, meaning it moves upward from the point of absorption towards the upper parts of the plant, such as the leaf tips. researchgate.netbioone.orgconfex.comwcta-online.comnih.gov This upward movement occurs mainly in the xylem, the plant's water-conducting tissue. cambridge.org

Studies using radiolabeled this compound have confirmed this translocation pattern. researchgate.netbioone.orgwcta-online.com Following both foliar and root absorption, the compound is moderately translocated upward. researchgate.netgcsanc.com In contrast, there is little to no basipetal translocation, which is the downward movement from the leaves to the roots via the phloem. researchgate.netbioone.orgcambridge.org In laboratory experiments with annual bluegrass and creeping bentgrass, over 90% of the ¹⁴C-methiozolin absorbed by the leaves remained in the treated leaf after 72 hours, demonstrating limited export from the foliage. bioone.org This lack of significant phloem mobility is a key aspect of its pharmacodynamics. cambridge.org

The predominantly acropetal movement means that this compound absorbed by the roots can be distributed to the shoots, where it exerts its herbicidal effect. researchgate.net One study noted that annual bluegrass distributed more radioactivity to its shoots from root-applied ¹⁴C-methiozolin than creeping bentgrass did. researchgate.net

Click on the headers to sort the data.

| Translocation Direction | Extent of Movement | Tissue Pathway | Source |

|---|---|---|---|

| Acropetal (Upward) | Moderate translocation observed from both roots and leaves toward leaf tips. researchgate.netbioone.orggcsanc.com | Xylem cambridge.org | researchgate.net, bioone.org, gcsanc.com, cambridge.org |

| Basipetal (Downward) | Little to no translocation observed. researchgate.netbioone.orgcambridge.org this compound is not considered phloem mobile. cambridge.org | Phloem cambridge.org | researchgate.net, bioone.org, cambridge.org, cambridge.org |

Metabolic Transformations and Degradation Products within Plant Tissues

The metabolism of this compound within plant tissues appears to be limited. cambridge.orgresearchgate.net Studies investigating the selectivity of this compound between different turfgrass species suggest that differences in tolerance are more related to variations in absorption and translocation rather than the plant's ability to metabolize and detoxify the compound. cambridge.org

In a notable laboratory experiment, no metabolites of this compound were detected in either annual bluegrass or creeping bentgrass at 1, 3, or 7 days after treatment, suggesting that the parent compound is primarily responsible for the herbicidal activity. researchgate.net

While metabolism within the plant seems slow or minimal, several degradation products of this compound have been identified in environmental fate studies. mda.state.mn.us The five major environmental degradates are Met-3, Met-6, Met-7, DFBA, and DFBA acid. mda.state.mn.us Among these, only Met-3 was found to have a toxicity similar to the parent this compound and was considered a residue of concern in ecological risk assessments. mda.state.mn.usregulations.gov However, none of the degradates were considered residues of concern for human health risk assessments. mda.state.mn.us It is important to note that these were identified in broader environmental studies, and their formation specifically within plant tissues has not been extensively documented.

Experimental Methodologies for Studying Plant Pharmacodynamics (e.g., Radiotracer Techniques)

Radiotracer techniques are the primary experimental methodology used to investigate the absorption, translocation, and metabolism of this compound in plants. researchgate.netbioone.orgbioone.org These studies typically utilize this compound labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C). wcta-online.comnih.govresearchgate.net

The general procedure for these experiments involves:

Application: A precise amount of ¹⁴C-methiozolin is applied to a specific part of the plant, such as a single leaf (for foliar uptake studies) or the root system via a hydroponic solution or treated soil (for root uptake studies). researchgate.netbioone.org

Incubation: The treated plants are left for a predetermined period, ranging from hours to several days, to allow for absorption and translocation of the labeled compound. bioone.orgresearchgate.net

Analysis: After the incubation period, the plants are harvested and sectioned into different parts (e.g., treated leaf, other leaves, stem, roots). The amount of radioactivity in each section is then quantified. This can be done through methods like liquid scintillation counting (LSC), which measures the total radioactivity in a sample, or by using autoradiography, which creates a visual image of the distribution of the radiolabel throughout the plant. researchgate.netconfex.com

These techniques have been instrumental in determining that this compound is absorbed by both roots and leaves, translocates primarily acropetally, and exhibits minimal basipetal movement. researchgate.netbioone.orgwcta-online.comcambridge.org

Environmental Fate and Persistence of Methiozolin in Terrestrial and Aquatic Systems

Degradation in Soil Environments

The persistence of methiozolin in soil is significantly influenced by the presence of oxygen and microbial activity. The primary routes of dissipation for this compound are aerobic metabolism and photodegradation. regulations.gov

Kinetics and Pathways of Aerobic Degradation in Soil

Under aerobic conditions, this compound is considered to be moderately persistent to persistent. mda.state.mn.usregulations.gov Laboratory studies have shown that its half-life can range from 47.1 to 185 days. mda.state.mn.us One study, using radiolabeled this compound ([¹⁴C]this compound) in a sandy clay loam soil, determined an aerobic half-life of approximately 49 days. cambridge.orgresearchgate.netnih.gov In this study, the degradation of [¹⁴C]this compound was observed over time, with 17.9% and 15.9% of the applied amount remaining after 120 days. nih.gov The degradation process involves mineralization, with the formation of [¹⁴C]carbon dioxide, which accounted for up to 41.5% of the applied radioactivity after 120 days. nih.gov Non-extractable residues also increased over time, suggesting that this compound and its degradates become incorporated into the soil matrix, particularly the humin and fulvic acid fractions. researchgate.netnih.gov No significant volatile metabolites were detected during these aerobic studies. researchgate.netnih.gov

In a study on aerobic sediment-water systems, the half-life of this compound was found to be 50.7 days in clay loam and 38.7 days in sand. nih.gov The dissipation from the overlying water was rapid, while the compound partitioned into the sediment. nih.gov Although eight minor metabolites were detected, none were considered major. nih.gov

Table 1: Aerobic Degradation Half-Life of this compound in Different Soil and Sediment Types

| Soil/Sediment Type | Half-Life (days) | System |

| Sandy Clay Loam Soil | ~49 | Aerobic |

| Various Soils | 47.1 - 185 | Aerobic |

| Clay Loam Sediment | 50.7 | Aerobic Sediment-Water |

| Sand Sediment | 38.7 | Aerobic Sediment-Water |

Anaerobic Degradation under Flooded and Sediment Conditions

In contrast to its behavior in aerobic environments, the degradation of this compound is significantly limited under anaerobic conditions. researchgate.netnih.gov In studies conducted under anaerobic flooded soil conditions, the degradation of [¹⁴C]this compound was minimal, and a half-life could not be estimated. researchgate.netnih.gov One study showed that after an initial aerobic phase of 21 days where this compound levels decreased, the degradation was substantially reduced upon transitioning to anaerobic conditions. morressier.com Mineralization to ¹⁴CO₂ was not significant during the anaerobic phase. morressier.com Similarly, in another study, after an initial aerobic period of 30 days, only an additional 7.4% of the applied this compound degraded over the subsequent 90 days under anaerobic conditions. kspsjournal.or.kr

In anaerobic aquatic sediment conditions, a major metabolite, DHB, has been reported to form, accounting for over 20% of the total radioactive residues. researchgate.net

Role of Microbial Activity in Biodegradation Processes

Microbial activity is the primary driver of this compound degradation in soil, particularly under aerobic conditions. cambridge.orgresearchgate.netnih.gov The faster degradation observed in turf-covered soil compared to bare-ground soil is attributed to higher microbial populations in the turf environment. cambridge.org The process is considered a biodegradation, carried out by aerobic microbes. nih.gov The formation of non-extractable residues is also linked to microbial activity, which helps to immobilize the compound in the soil. acs.org Conversely, the limited degradation under anaerobic conditions indicates that anaerobic microbes are not effective in breaking down this compound. researchgate.netnih.gov Environmental factors that influence microbial growth and enzyme activity, such as temperature, pH, and moisture, are therefore expected to affect the rate of this compound biodegradation. uomustansiriyah.edu.iq

Soil Mobility and Sorption Characteristics

The movement of this compound through the soil profile is largely dictated by its interaction with soil components, especially organic matter.

Leaching Potential and Transport through Soil Profiles

This compound is classified as slightly mobile in soil. mda.state.mn.usregulations.gov This limited mobility suggests a resistance to loss through leaching. nih.gov However, it is acknowledged that this compound and one of its toxicologically significant degradates, Met-3, have the potential to leach into groundwater, particularly in permeable soils with a shallow water table. mda.state.mn.usregulations.gov The herbicidal activity of this compound is primarily through root uptake, which is enhanced by irrigation or rainfall, suggesting some movement into the root zone is necessary for its function. regulations.gov Retardation factors (Rf values), which indicate mobility, were found to be less than 0.05 in media with organic matter content of 0.3% or higher, signifying low mobility. nih.gov In sand with a very low organic matter content (0.1%), the Rf value was higher at 0.46, indicating greater mobility. nih.gov

Influence of Soil Organic Matter Content and pH on Sorption Behavior

The sorption of this compound to soil particles is a key factor controlling its mobility. Research has consistently shown that soil organic matter content is the most influential factor governing this compound sorption. nih.gov Higher organic matter content leads to stronger sorption. nih.gov Sorption coefficients (Kd values), which measure the extent of sorption, have been reported to range from 0.4 to 29.4 mL/g. nih.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) values, which normalize sorption to the organic carbon content, range from 1,499 to 2,781 mL/g, further indicating a strong affinity for organic matter. mda.state.mn.us In contrast, soil pH has been found to have a negligible effect on this compound sorption. nih.gov The strong sorption to organic matter limits the amount of this compound available for root uptake to approximately 24% of the applied amount and also contributes to its low leaching potential. nih.gov Desorption studies have shown that once sorbed, this compound does not readily detach from soil particles when diluted with a calcium chloride solution. nih.gov

Table 2: Sorption and Mobility Parameters for this compound

| Parameter | Value | Influencing Factor |

| Sorption Coefficient (Kd) | 0.4 - 29.4 mL/g | Primarily Organic Matter |

| Organic Carbon Partition Coefficient (Koc) | 1,499 - 2,781 mL/goc | Organic Matter |

| Retardation Factor (Rf) | <0.05 (in media with ≥0.3% organic matter) | Organic Matter |

| Retardation Factor (Rf) | 0.46 (in sand with 0.1% organic matter) | Organic Matter |

| Effect of pH on Sorption | Negligible | - |

Other Environmental Dissipation Mechanisms: Volatilization and Photodegradation

Beyond microbial and metabolic degradation, the environmental persistence of this compound is influenced by abiotic processes, primarily volatilization and photodegradation. These mechanisms contribute to the compound's dissipation from soil and water surfaces. Research indicates that while photodegradation is a significant pathway for this compound's breakdown, volatilization plays a minimal role.

Volatilization

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a major route of dissipation for this compound from terrestrial or aquatic environments. mda.state.mn.usregulations.gov This is attributed to the compound's inherent physicochemical properties, specifically its low vapor pressure and a low Henry's Law constant, which indicate a reduced tendency to escape from soil or water into the atmosphere. mda.state.mn.us

The key physical properties that govern this compound's low volatility are summarized in the table below.

Table 1: Physicochemical Properties of this compound Related to Volatilization

| Property | Value | Temperature (°C) | Source(s) |

|---|---|---|---|

| Vapor Pressure | 3.28 x 10⁻¹⁰ torr | 20 | mda.state.mn.us |

| Henry's Law Constant | 9 x 10⁻¹¹ atm m³ mole⁻¹ | Not Specified | mda.state.mn.us |

Photodegradation

In contrast to volatilization, photodegradation, or photolysis, is a primary mechanism for the dissipation of this compound in the environment. mda.state.mn.usregulations.gov This process involves the breakdown of the chemical compound upon exposure to sunlight. Research findings consistently show that this compound is susceptible to degradation by light, with different rates observed in terrestrial and aquatic systems.

In aquatic environments, photodegradation is relatively rapid. The half-life of this compound due to aquatic photolysis has been reported to be as short as 5.2 days. mda.state.mn.usmass.gov This suggests that in sunlit surface waters, the compound's persistence is significantly limited by this degradation pathway.

On land, soil photolysis also contributes to the breakdown of this compound, although the process is generally slower than in water. mass.gov The reported half-life for soil photolysis ranges from 19.6 to 20.8 days. mda.state.mn.us The presence of turfgrass can accelerate dissipation compared to bare soil, with one study noting a half-life of just 3.5 days in turf-covered soil versus 13.4 days in bare soil, a phenomenon attributed to a combination of factors including photodegradation and microbial activity. cambridge.org

The table below presents detailed research findings on the photodegradation half-life of this compound.

Table 2: Photodegradation Half-Life (DT₅₀) of this compound

| System | Half-Life (Days) | Conditions/Notes | Source(s) |

|---|---|---|---|

| Aquatic | 5.2 | Aquatic photolysis | mda.state.mn.us |

| Aquatic | 5 | Rapid degradation by aquatic photolysis | mass.gov |

| Terrestrial (Soil) | 19.6 - 20.8 | Soil photolysis | mda.state.mn.us |

| Terrestrial (Soil) | 20 | Slower degradation compared to aquatic photolysis | mass.gov |

Herbicide Resistance Dynamics and Management Strategies Involving Methiozolin

Role of Methiozolin in Integrated Weed Management Programs for Resistance Mitigation

Integrated Weed Management (IWM) utilizes a combination of control tactics to manage weed populations in a way that minimizes the selection pressure for herbicide resistance. newss.org A cornerstone of IWM is the rotation of herbicides with different modes of action (MoA). ufl.edu Over-reliance on a single herbicide MoA can lead to the rapid selection of resistant weed biotypes. resistpoa.org

This compound is classified as a WSSA Group 30 herbicide, and its unique mode of action involves the inhibition of fatty acid thioesterases (FATs), a process distinct from other major herbicide groups. biosynth.comresearchgate.netcambridge.org This novelty makes it a valuable tool for rotating with or tank-mixing with other herbicides to control weeds that may be resistant to other chemistries. regulations.gov

The integration of this compound into a management program can help delay the onset of resistance by:

Providing a different MoA: It effectively controls weeds that have already developed resistance to commonly used herbicides like those in WSSA Groups 2 (ALS inhibitors), 3 (Microtubule inhibitors), 5 (PSII inhibitors), and 9 (EPSPS inhibitors). regulations.govresistpoa.org

Diversifying selection pressure: By rotating this compound with herbicides from other MoA groups, the likelihood of a weed population developing resistance to any single chemistry is reduced. ufl.eduepa.gov

An effective IWM program involving this compound would include scouting, historical field information, and the consideration of biological and cultural control methods alongside strategic herbicide rotation. epa.govusda.gov

Monitoring and Detection of Emerging Resistance to this compound

As with any herbicide, the potential for weeds to develop resistance to this compound exists. epa.gov Proactive monitoring is essential for early detection, which allows for timely implementation of mitigation strategies to prevent the spread of resistant populations. hracglobal.com While no widespread resistance to this compound has been identified, established principles of resistance monitoring are applicable. herts.ac.uk

Key strategies for monitoring and detecting emerging resistance include:

Field Scouting: Regularly inspecting fields after a this compound application is the first line of defense. epa.gov Indicators of potential resistance include the failure to control a weed species that is normally susceptible, especially when nearby weeds of the same species are controlled effectively. epa.gov Patches of surviving weeds should be investigated promptly.

Record Keeping: Maintaining detailed records of herbicide applications, rates, and the level of weed control achieved each year is crucial for identifying performance shifts over time. ahdb.org.uk

Diagnostic Testing: If resistance is suspected, samples of seeds or whole plants from the surviving population should be collected for testing. ahdb.org.uk These tests can confirm resistance and determine the scope of the problem. Common testing methods include:

Glasshouse Pot Tests: Seeds from suspected resistant plants are grown in a controlled environment and treated with the herbicide to confirm resistance compared to a known susceptible population. ahdb.org.uk

Resistance In-Season Quick (RISQ) Tests: Young plants collected from the field are placed in an agar (B569324) solution containing the herbicide, with root growth measured after a few weeks to assess resistance. ahdb.org.uk

Early detection through diligent monitoring is critical to managing resistance. hracglobal.com If a resistant population is confirmed, strategies must be implemented to prevent its proliferation, such as using alternative herbicides with different modes of action and employing non-chemical control methods. hracglobal.com

Synthetic Chemistry and Structure Activity Relationships of Methiozolin Analogues

Academic Synthetic Routes and Methodological Innovations for Compound Generation

The synthesis of methiozolin and its analogues has been a subject of academic and industrial research, leading to various synthetic strategies and innovative methodologies. A common approach involves the use of a mixed solvent system, which includes water and organic solvents like benzene (B151609) or toluene, to produce high-purity this compound suitable for agricultural use. smolecule.com

Innovations in synthetic chemistry have been driven by the need to explore structure-activity relationships and to produce enantiomerically pure compounds. researchgate.net These advancements often focus on creating the isoxazoline (B3343090) core structure, which is central to the molecule's herbicidal activity. Methodological innovations have included the development of more efficient catalytic systems and purification techniques to improve yields and reduce environmental impact.

Synthesis of Enantiopure this compound and Stereoisomer Activity Evaluation

This compound possesses a single chiral center within its isoxazoline ring, meaning it exists as two enantiomers (mirror-image stereoisomers). While it has been commercially developed as a racemate (an equal mixture of both enantiomers), research has shown significant differences in the biological activity between the individual stereoisomers.

The synthesis of enantiopure this compound has been achieved through the chiral separation of a key racemic intermediate, [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, using preparative high-performance liquid chromatography (prep-HPLC) with a chiral stationary phase. This separation yields the individual (S)- and (R)-enantiomers of the intermediate. These enantiopure intermediates are then reacted with 2,6-difluorobenzyl chloride under basic conditions to produce (S)-methiozolin and (R)-methiozolin, respectively.

The absolute configuration of the enantiomers was determined using single-crystal X-ray diffraction analysis. Biological evaluations have demonstrated that the herbicidal activity resides almost exclusively in the (S)-isomer. Greenhouse tests on grass weeds such as Digitaria sanguinalis and Poa annua revealed that the (S)-isomer exhibited strong herbicidal effects, while the (R)-isomer showed virtually no activity. The racemic mixture displayed an intermediate level of activity. This stereoselectivity is a common phenomenon in agrochemicals, where only one enantiomer interacts effectively with the biological target. michberk.com

Table 1: Herbicidal Activity of this compound Stereoisomers

| Stereoisomer | Herbicidal Activity against Grass Weeds |

| (S)-methiozolin | High |

| (R)-methiozolin | None |

| Racemic this compound | Moderate |

| Data derived from studies on Digitaria sanguinalis and Poa annua. |

Structure-Activity Relationship (SAR) Studies for Herbicidal Activity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of herbicides by modifying their chemical structure. For this compound and its analogues, SAR studies have provided insights into the molecular features necessary for potent herbicidal activity. These studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological effects. nih.govpreprints.org

Research has indicated that certain structural motifs are critical for the herbicidal action of isoxazoline derivatives. For instance, several isoxazoline derivatives of this compound that exhibit similar stunting and discoloration symptoms in weeds suggest that the core isoxazoline structure is key to the mode of action. nih.gov The nature and position of substituents on the thiophene (B33073) and benzyl (B1604629) rings can significantly influence the compound's potency and selectivity.

While specific SAR data for a broad range of this compound analogues is often proprietary, the general principles of agrochemical design suggest that modifications would be aimed at improving factors such as:

Target site binding: Enhancing the interaction with the molecular target, believed to be fatty acid thioesterase (FAT). nih.govresearchgate.net

Physicochemical properties: Optimizing solubility, stability, and membrane permeability to improve uptake and translocation within the plant. bioone.orgcambridge.org

Metabolic stability: Reducing the rate of detoxification by the target weed species while maintaining selectivity towards crops. confex.com

Development of Related Isoxazoline Herbicides

The success of this compound has spurred further research into the broader chemical class of isoxazoline herbicides. wcta-online.com This exploration aims to identify new compounds with different weed control spectrums, improved crop safety, or alternative modes of action. The isoxazoline scaffold serves as a versatile template for the design of new herbicidal molecules.

Researchers have explored various structural modifications to the this compound template, including the replacement of the thiophene ring with other heterocyclic systems and altering the substitution pattern on the benzyl ether moiety. nih.gov These "scaffold hopping" approaches have led to the discovery of novel isoxazoline-based structures with promising herbicidal activity. nih.gov For example, spirocyclic compounds bearing a 1-oxa-2,7-diazaspiro[4.4]non-2-en-6-one or a 2,7-diazaspiro[4.4]nonane-1,6-dione scaffold have been identified as potent isosteres of this compound, demonstrating good inhibition of the FAT enzyme and in vivo efficacy against grass weeds. nih.gov

The development of related isoxazoline herbicides also benefits from a deeper understanding of their mode of action. As research clarifies the interaction of these herbicides with their molecular targets, chemists can design new molecules with enhanced potency and selectivity more rationally. researchgate.netresearchgate.net This ongoing research and development in the field of isoxazoline herbicides holds the potential for new solutions to combat weed resistance and improve agricultural productivity.

Q & A

Q. What are the validated synthesis pathways for Methiozolin, and what analytical methods ensure purity?

this compound synthesis begins with 3-methylthiophene aldehyde, which undergoes oxime formation using hydroxylamine hydrochloride, followed by chlorination and cyclization to yield the isoxazoline core. The final step involves benzylation with 2,6-difluorobenzyl chloride. Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, elemental analysis and mass spectrometry are required to verify molecular identity .

Q. What standardized protocols exist for assessing this compound’s herbicidal efficacy in controlled environments?

Greenhouse studies involve seeding target species (e.g., Agrostis spp.) in trays, applying this compound at rates (e.g., 0.6–9.0 kg ai ha⁻¹) 7 weeks post-germination, with a second application 5 weeks later. Key metrics include turf injury (TI25: rate causing 25% visual injury) and growth reduction (GR50: rate reducing clipping dry weight by 50%). Data are analyzed using four-parameter logistic regression to model dose-response relationships .

Q. How should researchers design experiments to evaluate species-specific tolerance to this compound?

Use a factorial design with species/cultivars as main factors and herbicide rates as subplots. Include nontreated controls and replicate treatments ≥4 times. Monitor injury at 21 days after treatment (DAT) and clip biomass weekly. Statistical comparisons of TI25/GR50 values between species require ANOVA with Tukey’s HSD post hoc tests .

Advanced Research Questions

Q. How can contradictory findings on this compound tolerance between species be systematically analyzed?

Contradictions arise from genetic variability (e.g., creeping vs. velvet bentgrass). To resolve this, conduct transcriptomic profiling to identify detoxification-related genes (e.g., cytochrome P450 enzymes) and validate via RNAi silencing. Pair this with metabolomic analysis of herbicide degradation products to trace metabolic pathways .

Q. What methodologies address the reduced efficacy of this compound in sequential applications observed in some studies?

Sequential application efficacy loss may stem from induced metabolic resistance. Test this via pretreatment with cytochrome P450 inhibitors (e.g., malathion) before herbicide application. Compare TI25/GR50 values with/without inhibitors using nonlinear regression. Additionally, evaluate soil adsorption coefficients (Kd) to rule out soil-mediated dissipation .

Q. Which advanced statistical models are optimal for interpreting non-linear dose-response data in herbicide trials?

Four-parameter logistic models (e.g., Y = D + (A − D)/(1 + (X/C)^B)) are preferred, where A = lower asymptote, D = upper asymptote, C = GR50, and B = slope. Use maximum likelihood estimation for parameter optimization and bootstrapping for confidence intervals. Compare models via Akaike Information Criterion (AIC) .

Q. How can cross-disciplinary approaches improve understanding of this compound’s environmental fate?

Combine soil microbiology (16S rRNA sequencing to assess microbiome shifts), analytical chemistry (LC-MS/MS for residue quantification), and ecotoxicology (microcosm assays with Daphnia magna). Geospatial tools (GIS) can map herbicide persistence across soil types, while molecular docking predicts enzyme-herbicide interactions .

Methodological Guidance for Data Interpretation

Q. What criteria should guide the selection of biological endpoints in chronic toxicity studies?

Prioritize endpoints linked to population-level impacts (e.g., seed germination inhibition, rhizome elongation) over acute toxicity. Use the EC10 (10% effect concentration) for ecological risk assessment, calculated via Bayesian hierarchical models to account for interspecies variability .

Q. How can researchers validate field trial results in controlled laboratory settings?

Establish a "lab-to-field" correlation by replicating field conditions (e.g., soil pH, temperature) in growth chambers. Measure bioavailability using passive samplers (e.g., polyethylene devices) and compare degradation kinetics (DT50) across settings. Confounders like rainfall can be simulated via irrigation systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.